

Spectroscopic Profile of 1,4-Bis(mesitylamino)anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1,4Bis(mesitylamino)anthraquinone

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Bis(mesitylamino)anthraquinone**, a synthetic dye also known as Solvent Blue 104. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, offering valuable reference data for characterization, quality control, and research applications.

Chemical Structure and Identification

IUPAC Name: 1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione

• Synonyms: Solvent Blue 104, C.I. 61568

CAS Number: 116-75-6

Molecular Formula: C32H30N2O2

Molecular Weight: 474.59 g/mol

Spectroscopic Data



Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of **1,4-Bis(mesitylamino)anthraquinone** is characterized by a strong, broad absorption band in the visible region, which is responsible for its deep blue color. The position of the maximum absorption (λ max) can be influenced by the solvent used.

Table 1: UV-Vis Spectroscopic Data for 1,4-Bis(mesitylamino)anthraquinone

λmax (nm)	Solvent	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)
560 - 650	Ethanol	Data not available

Note: The λ max range is estimated from a published spectrum. The spectrum shows strong absorption peaks within this range.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for **1,4-Bis(mesitylamino)anthraquinone** are not readily available in published literature. However, based on the chemical structure, the expected regions for the proton and carbon signals can be predicted.

Table 2: Predicted NMR Spectroscopic Data for 1,4-Bis(mesitylamino)anthraquinone



Nucleus	Predicted Chemical Shift (δ, ppm)	Notes
¹ H	1.5 - 2.5	Signals from the methyl protons on the mesityl groups.
¹ H	6.5 - 8.5	Signals from the aromatic protons on the mesityl and anthraquinone rings, and the N-H protons.
13 C	15 - 25	Signals from the methyl carbons on the mesityl groups.
13 C	110 - 150	Signals from the aromatic carbons of the mesityl and anthraquinone rings.
13 C	> 180	Signals from the carbonyl carbons of the anthraquinone core.

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Bis(mesitylamino)anthraquinone** will exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, the expected key vibrational frequencies can be inferred from its structure and comparison with similar molecules.

Table 3: Predicted Key IR Absorption Bands for 1,4-Bis(mesitylamino)anthraquinone



Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H Stretch	3300 - 3500
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic)	2850 - 3000
C=O Stretch (Quinone)	1650 - 1690
C=C Stretch (Aromatic)	1450 - 1600
C-N Stretch	1250 - 1350

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for **1,4-Bis(mesitylamino)anthraquinone**.

UV-Vis Spectroscopy Protocol

- Sample Preparation: A stock solution of **1,4-Bis(mesitylamino)anthraquinone** is prepared by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol, chloroform) in a volumetric flask. A dilute solution is then prepared by serial dilution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The
 absorption spectrum of the sample solution is then recorded over a wavelength range of
 approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is determined
 from the spectrum.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **1,4-Bis(mesitylamino)anthraquinone** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.



• Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

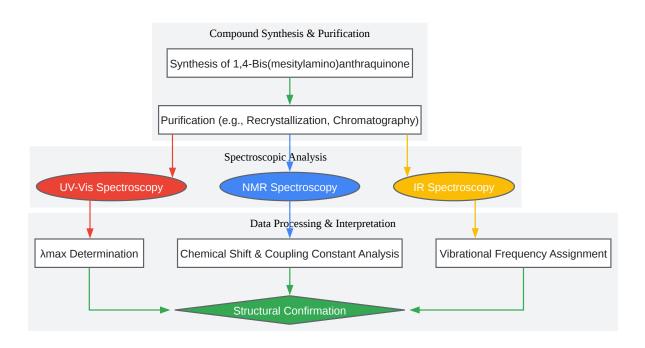
IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of dry **1,4-Bis(mesitylamino)anthraquinone** is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: The resulting powder mixture is placed in a pellet press die and subjected to high pressure to form a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,4-Bis(mesitylamino)anthraquinone**.





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Caption: General workflow for the spectroscopic characterization of a synthesized compound.

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References

• 1. 1,4-Bis(mesitylamino)anthraquinone | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]



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